N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
The compound contains several interesting functional groups including a furan ring, a thiophene ring, and an isoxazole ring. These heterocyclic compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the isoxazole ring via a 1,3-dipolar cycloaddition or similar method. The furan and thiophene rings could be introduced via palladium-catalyzed coupling reactions .Molecular Structure Analysis
The presence of multiple aromatic rings (furan, thiophene, and isoxazole) would likely contribute to the compound’s stability and may influence its binding interactions with biological targets .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich aromatic rings and the presence of the hydroxy and carboxamide functional groups. These groups could potentially undergo a variety of reactions, including nucleophilic substitutions or condensation reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its lipophilicity, while the hydroxy and carboxamide groups could form hydrogen bonds, influencing its solubility .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The presence of the furan ring in this compound suggests potential for developing new antibacterial agents that could contribute to the fight against microbial resistance.
Antifungal and Antiviral Properties
Compounds containing furan rings have shown antifungal and antiviral activities . This compound’s structure could be explored for creating treatments against fungal infections and viruses, adding to the arsenal of antiviral medications.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of furan derivatives make them candidates for the development of new pain relief medications . Research into this compound could lead to novel treatments for chronic inflammation and pain management.
Anticancer Potential
Furan derivatives have been associated with anticancer activity . The compound’s unique structure, incorporating both furan and thiophene, might be beneficial in designing drugs targeting specific cancer cells or pathways.
Antidiabetic Activity
Research on furan derivatives has indicated potential applications in managing diabetes . The compound could be investigated for its efficacy in regulating blood sugar levels or improving insulin sensitivity.
Neuroprotective Effects
Given the neuroprotective effects observed in some furan derivatives, this compound may hold promise for treating neurodegenerative diseases or protecting neuronal health .
Antihypertensive Applications
The structure of this compound suggests possible use in developing antihypertensive drugs, which could help in managing high blood pressure .
Anti-ulcer Properties
Furan derivatives have also been noted for their anti-ulcer activities . This compound could be part of research aimed at finding more effective treatments for ulcers.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c21-17(16-13-4-1-2-5-14(13)24-20-16)19-11-18(22,12-7-8-23-10-12)15-6-3-9-25-15/h3,6-10,22H,1-2,4-5,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PULJQKNHVCUVHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide |
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